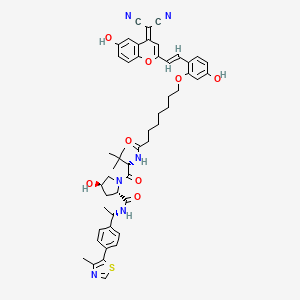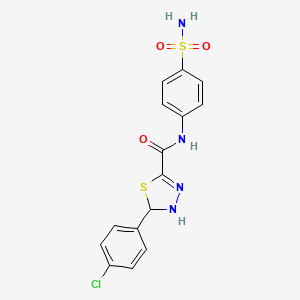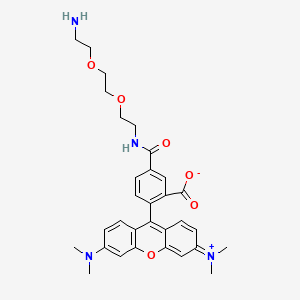
PROTAC ER|A Degrader-6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC ER|A Degrader-6 is a potent proteolysis targeting chimera (PROTAC) designed to degrade estrogen receptor alpha (ERα). This compound has shown significant potential in the treatment of estrogen receptor-positive breast cancer by targeting and degrading the estrogen receptor, thereby inhibiting the growth of cancer cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of PROTAC ER|A Degrader-6 involves the conjugation of a ligand that binds to the estrogen receptor with a ligand that recruits an E3 ubiquitin ligase, connected by a linker. The synthetic route typically includes:
Ligand Synthesis: The estrogen receptor ligand and the E3 ligase ligand are synthesized separately.
Linker Attachment: A linker is attached to one of the ligands.
Conjugation: The two ligands are conjugated through the linker to form the final PROTAC molecule.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch Processing: Large quantities of the ligands and linker are synthesized in batches.
Purification: The final product is purified using techniques such as chromatography to remove impurities.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and efficacy of the compound.
Análisis De Reacciones Químicas
Types of Reactions: PROTAC ER|A Degrader-6 undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may affect its stability and efficacy.
Reduction: Reduction reactions can alter the functional groups within the molecule, potentially impacting its binding affinity.
Substitution: Substitution reactions can modify the ligands or linker, leading to changes in the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide, acetonitrile, methanol.
Major Products: The major products formed from these reactions include modified versions of the original compound with altered functional groups, which can impact the compound’s ability to degrade the estrogen receptor .
Aplicaciones Científicas De Investigación
PROTAC ER|A Degrader-6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the effects of targeted protein degradation on cellular processes.
Biology: Employed in research to understand the role of estrogen receptor alpha in various biological processes and diseases.
Medicine: Investigated for its potential therapeutic applications in treating estrogen receptor-positive breast cancer and other hormone-dependent cancers.
Industry: Utilized in the development of new therapeutic agents and in drug discovery research to identify novel targets for protein degradation
Mecanismo De Acción
PROTAC ER|A Degrader-6 exerts its effects by forming a ternary complex with the estrogen receptor alpha and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the estrogen receptor, marking it for degradation by the proteasome. The degradation of the estrogen receptor leads to the inhibition of estrogen receptor signaling pathways, thereby reducing the growth and proliferation of estrogen receptor-positive cancer cells .
Comparación Con Compuestos Similares
Vepdegestrant (ARV-471): Another PROTAC estrogen receptor degrader currently in clinical development for breast cancer.
ERD-148: A potent PROTAC estrogen receptor alpha degrader with similar mechanisms of action.
Uniqueness: PROTAC ER|A Degrader-6 is unique in its ability to degrade both unphosphorylated and phosphorylated forms of estrogen receptor alpha, providing a more comprehensive approach to inhibiting estrogen receptor signaling. This distinguishes it from other compounds like fulvestrant, which primarily targets unphosphorylated estrogen receptor alpha .
Propiedades
Fórmula molecular |
C51H56N6O8S |
|---|---|
Peso molecular |
913.1 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-2-[8-[2-[(E)-2-[4-(dicyanomethylidene)-6-hydroxychromen-2-yl]ethenyl]-5-hydroxyphenoxy]octanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C51H56N6O8S/c1-31(33-12-14-35(15-13-33)47-32(2)54-30-66-47)55-49(62)43-24-39(60)29-57(43)50(63)48(51(3,4)5)56-46(61)11-9-7-6-8-10-22-64-45-25-38(59)18-16-34(45)17-20-40-26-41(36(27-52)28-53)42-23-37(58)19-21-44(42)65-40/h12-21,23,25-26,30-31,39,43,48,58-60H,6-11,22,24,29H2,1-5H3,(H,55,62)(H,56,61)/b20-17+/t31-,39+,43-,48+/m0/s1 |
Clave InChI |
BEBLTJXFADWQEZ-DWWRPWEUSA-N |
SMILES isomérico |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)/C=C/C5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O |
SMILES canónico |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCOC4=C(C=CC(=C4)O)C=CC5=CC(=C(C#N)C#N)C6=C(O5)C=CC(=C6)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-cyclopropyl-11-morpholin-4-yl-7-oxo-3,4,6,8,13-pentazatricyclo[7.4.0.02,6]trideca-1(9),2,4,10,12-pentaen-8-yl)-N-(5-fluoropyridin-2-yl)acetamide](/img/structure/B12382814.png)





![3-[[(2R,4S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(315N)pyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12382846.png)


![2-[2-Chloro-6-cyclopropyl-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-6-(1,4-oxazepan-4-ylmethyl)benzoic acid](/img/structure/B12382853.png)




